
4-Amino-1,2,5-oxadiazole-3-carboxylic acid
Overview
Description
4-Amino-1,2,5-oxadiazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C3H3N3O3. It is known for its unique structure, which includes a five-membered ring containing two nitrogen atoms, one oxygen atom, and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of an amidoxime with an acyl chloride or anhydride, followed by cyclocondensation . The reaction conditions often require the use of a suitable solvent and a base to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1,2,5-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The amino group and carboxylic acid group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxadiazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the oxadiazole ring .
Scientific Research Applications
Pharmaceutical Applications
4-Amino-1,2,5-oxadiazole-3-carboxylic acid serves as a vital intermediate in the synthesis of several pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects:
- Anti-cancer Activity : Compounds derived from 4-amino-1,2,5-oxadiazole have shown promise as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer progression. Studies indicate that these derivatives can modulate immune responses and enhance anti-tumor activity .
- Anti-inflammatory Agents : Research has highlighted the utility of this compound in developing non-steroidal anti-inflammatory drugs (NSAIDs). Its structural properties allow for modifications that enhance efficacy and reduce side effects .
Agricultural Chemistry
In agricultural applications, this compound is explored for its potential in developing herbicides and pesticides. Its derivatives have demonstrated herbicidal activity, contributing to crop protection with minimized environmental impact .
Material Science
The compound plays a crucial role in material science due to its unique chemical structure:
- Polymers and Coatings : 4-Amino-1,2,5-oxadiazole derivatives are being studied for their application in creating advanced materials with specific thermal and mechanical properties. These materials are essential for various industrial applications .
Explosives Research
Research into energetic materials has identified this compound as a key component in formulating safer explosives. The compound's stability and energy density make it suitable for military and industrial applications .
Case Study 1: Anti-cancer Activity
A study published in MDPI demonstrated that 4-amino-1,2,5-oxadiazole derivatives effectively inhibited IDO activity in vitro. This inhibition led to increased levels of tryptophan and decreased kynurenine production, suggesting potential for cancer immunotherapy applications .
Case Study 2: Herbicidal Activity
Research conducted by ChemicalBook showcased the herbicidal properties of 1,2,5-oxadiazole derivatives. Field trials indicated significant weed suppression compared to traditional herbicides, highlighting the compound's potential for sustainable agriculture practices .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but the compound’s unique structure allows it to participate in hydrogen bonding and other interactions that are crucial for its biological activity .
Comparison with Similar Compounds
1,2,4-Oxadiazole: Another regioisomer with similar properties but different reactivity.
1,3,4-Oxadiazole: Known for its applications in medicinal chemistry and materials science.
1,2,3-Oxadiazole: Less common but still of interest for its unique chemical properties.
Uniqueness: 4-Amino-1,2,5-oxadiazole-3-carboxylic acid stands out due to its specific arrangement of nitrogen and oxygen atoms, which imparts unique reactivity and potential for diverse applications. Its ability to form stable derivatives and participate in various chemical reactions makes it a valuable compound in both research and industrial contexts .
Biological Activity
4-Amino-1,2,5-oxadiazole-3-carboxylic acid (CAS No. 13300-88-4) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The structure of this compound features a planar oxadiazole ring with two nitrogen atoms and one oxygen atom. The presence of amino (-NH₂) and carboxylic acid (-COOH) functional groups enhances its reactivity and potential interactions with biological targets. Common synthetic methods include cyclization reactions involving semicarbazides or thiosemicarbazides with dehydrating agents like phosphorus oxychloride (POCl₃) .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Antimicrobial Activity : The compound has shown promising results against various bacterial and viral strains, suggesting potential as an anti-infective agent .
- Anticancer Properties : Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines such as MCF-7 and HeLa, showcasing its potential as an anticancer agent .
- Anti-inflammatory Effects : Some oxadiazole derivatives exhibit anti-inflammatory properties, which may be beneficial in treating inflammatory diseases .
The biological activity of this compound is attributed to its interaction with various biochemical pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in microbial metabolism and proliferation.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.
- Modulation of Immune Responses : Its potential effects on immune pathways may enhance the body's ability to fight infections .
Case Studies
Recent studies have provided insights into the efficacy of this compound in various biological contexts:
Table 1: Summary of Biological Activities
Research Findings
Several studies have highlighted the effectiveness of this compound derivatives:
- Anticancer Studies : Derivatives have shown IC₅₀ values ranging from low micromolar to sub-micromolar concentrations against various cancer cell lines (e.g., MCF-7 and HeLa), indicating strong anticancer potential .
- Antimicrobial Studies : The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .
- Mechanistic Insights : Research indicates that modifications to the oxadiazole ring can enhance biological activity through improved binding interactions with target proteins .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-amino-1,2,5-oxadiazole-3-carboxylic acid, and how do reaction conditions influence yield?
A common approach involves hydrolyzing ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate (CAS: 58677-34-2) under acidic or basic conditions. For example:
- Step 1 : Suspend the ester in a polar solvent (e.g., methanol or water).
- Step 2 : Add concentrated HCl (for acid hydrolysis) or NaOH (for saponification) and reflux at 80–100°C for 6–12 hours.
- Step 3 : Neutralize the mixture and isolate the carboxylic acid via filtration or extraction .
Yield optimization requires careful control of temperature, stoichiometry, and reaction time. Pilot studies are recommended to calibrate conditions for purity (>95%) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks (e.g., monoclinic crystal system, space group P2₁/c, as seen in related oxadiazole derivatives) .
- NMR spectroscopy : and NMR confirm proton environments and functional groups (e.g., carboxylic acid protons at δ 10–12 ppm).
- Mass spectrometry : High-resolution ESI-MS validates molecular mass (theoretical m/z: 143.03 for C₃H₃N₃O₃) .
Q. What are the key physicochemical properties of this compound relevant to solubility and stability?
- Solubility : Moderate in polar aprotic solvents (DMF, DMSO) but limited in water. Adjust pH to >7 for improved aqueous solubility via deprotonation of the carboxylic acid group.
- Stability : Sensitive to prolonged heat (>120°C) and strong oxidizers. Store at 2–8°C under inert atmosphere to prevent decomposition .
Advanced Research Questions
Q. How can this compound be utilized in designing high-energy materials?
The oxadiazole core’s high nitrogen content (40.8% by mass) and thermal stability make it a candidate for energetic frameworks. For example:
- Derivatization : Nitration or incorporation into fused-ring systems (e.g., trioxadiazoles) enhances density and detonation velocity .
- Coordination chemistry : Metal complexes (e.g., with Cu²⁺ or Fe³⁺) can stabilize peroxo intermediates in explosive formulations .
Q. What strategies resolve contradictions in reported bioactivity data for oxadiazole derivatives?
Discrepancies in antimicrobial or antitumor activity often arise from:
- Structural variations : Substituents on the oxadiazole ring (e.g., nitro vs. amino groups) drastically alter bioactivity.
- Assay conditions : Use standardized protocols (e.g., CLSI guidelines for MIC testing) and control for pH, solvent effects, and cell-line specificity .
- Metabolic stability : Evaluate pharmacokinetics (e.g., microsomal half-life) to distinguish intrinsic activity from bioavailability limitations .
Q. What computational methods predict the reactivity of this compound in drug design?
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to assess electrophilicity at the C3-carboxylic acid group.
- Docking studies : Screen against target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina to prioritize synthetic targets .
Q. How do synthetic byproducts form during oxadiazole carboxylate synthesis, and how are they mitigated?
Common byproducts include:
- Oxidation products : Over-oxidation of the amino group to nitro derivatives (e.g., 4-nitro-1,2,5-oxadiazole-3-carboxylic acid). Use controlled stoichiometry of oxidizing agents (e.g., H₂O₂) .
- Ester hydrolysis intermediates : Incomplete reaction of ethyl esters. Monitor via TLC (Rf = 0.3 in ethyl acetate/hexane, 1:1) and extend reaction time if necessary .
Q. Methodological Notes
Properties
IUPAC Name |
4-amino-1,2,5-oxadiazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O3/c4-2-1(3(7)8)5-9-6-2/h(H2,4,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXIXLVJYMCCIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NON=C1N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338198 | |
Record name | 4-Amino-1,2,5-oxadiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78350-50-2 | |
Record name | 4-Amino-1,2,5-oxadiazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78350-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-1,2,5-oxadiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Aminofurazan-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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